molecular formula C22H18N2O B14696462 2,5,5-Triphenyl-4-methoxyimidazole CAS No. 24133-93-5

2,5,5-Triphenyl-4-methoxyimidazole

Cat. No.: B14696462
CAS No.: 24133-93-5
M. Wt: 326.4 g/mol
InChI Key: CCUVUSXMNYGDHJ-UHFFFAOYSA-N
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Description

2,5,5-Triphenyl-4-methoxyimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three phenyl groups and a methoxy group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Triphenyl-4-methoxyimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil, ammonium acetate, and benzaldehyde in the presence of a catalyst. The reaction is carried out by refluxing the mixture at around 100°C for several hours . Another method involves the use of diethyl ammonium hydrogen phosphate as a catalyst in a solvent-free condition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions can be optimized to improve yield and reduce production costs. Green chemistry principles, such as the use of reusable catalysts and solvent-free conditions, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Triphenyl-4-methoxyimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2,5,5-Triphenyl-4-methoxyimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,5-Triphenyl-4-methoxyimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenylimidazole: Lacks the methoxy group but shares the triphenyl structure.

    2,5-Diphenyl-4-methoxyimidazole: Contains fewer phenyl groups but has the methoxy group.

Uniqueness

2,5,5-Triphenyl-4-methoxyimidazole is unique due to the combination of three phenyl groups and a methoxy group, which can influence its chemical reactivity and biological activity. This combination may enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

24133-93-5

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

5-methoxy-2,4,4-triphenylimidazole

InChI

InChI=1S/C22H18N2O/c1-25-21-22(18-13-7-3-8-14-18,19-15-9-4-10-16-19)24-20(23-21)17-11-5-2-6-12-17/h2-16H,1H3

InChI Key

CCUVUSXMNYGDHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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